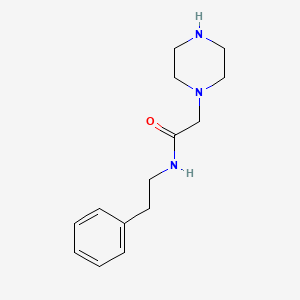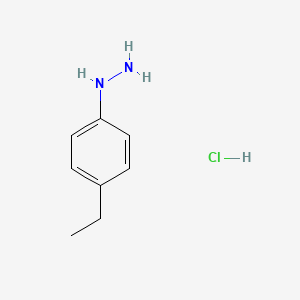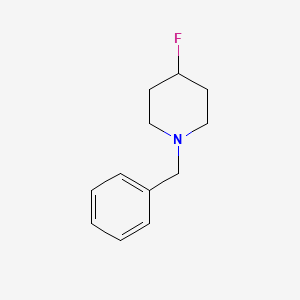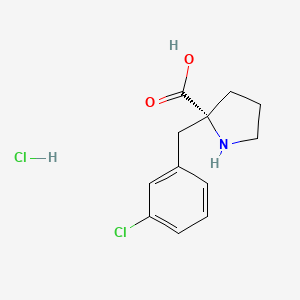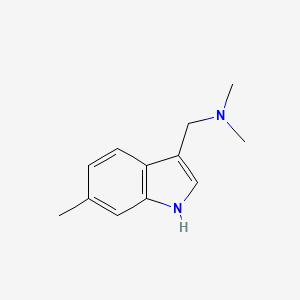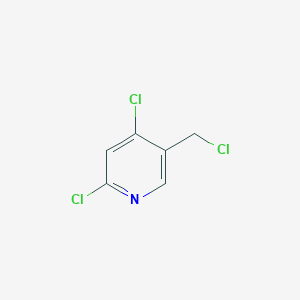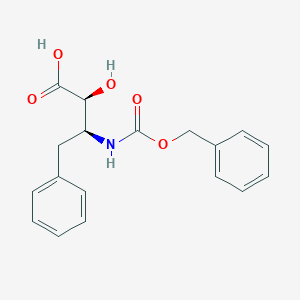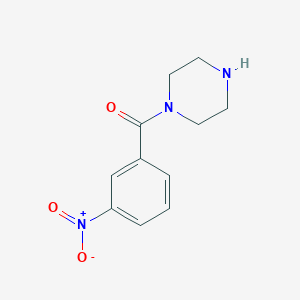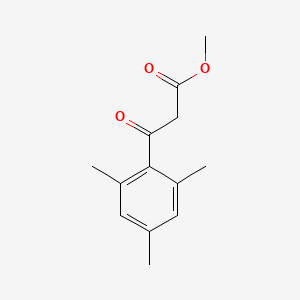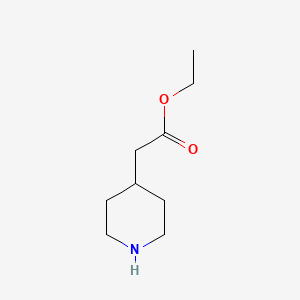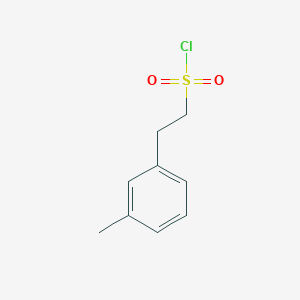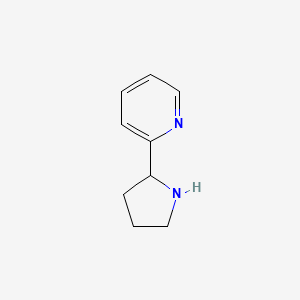
2-Pyrrolidin-2-ylpyridine
Descripción general
Descripción
2-Pyrrolidin-2-ylpyridine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.20 and is sold in solid form . It appears as a clear colorless to light brown viscous liquid .
Synthesis Analysis
The synthesis of 2-Pyrrolidin-2-ylpyridine and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-2-ylpyridine is represented by the linear formula C9H12N2 . The InChI key for this compound is NDCZQFDBSPOUDF-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring in 2-Pyrrolidin-2-ylpyridine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
2-Pyrrolidin-2-ylpyridine is a solid compound . It has a molecular weight of 148.20 and a molecular formula of C9H12N2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Industrial Applications
2-Pyrrolidin-2-ylpyridine derivatives, particularly pyrrolidines, are pivotal in chemical synthesis. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through polar [3+2] cycloaddition, a process that can occur under mild conditions, yielding pyrrolidine derivatives potentially useful in medicine, as dyes, or as agrochemical substances (Żmigrodzka et al., 2022). Similarly, Shvidenko et al. (2010) utilized pyrrolidin-2-ylidenemalononitrile for synthesizing γ-aminopropylpyrazoles and pyrimidines, indicating its application in the production of various chemical compounds (Shvidenko et al., 2010).
Medicinal Chemistry and Drug Development
Pyrrolidine derivatives play a significant role in medicinal chemistry. For instance, the study by Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives and evaluated their antibacterial activity, demonstrating potential for drug development (Bogdanowicz et al., 2013). Moreover, Singh et al. (2013) reported the use of a pyrrolidine-derived catalyst for stereoselective Michael addition in organic synthesis, which is fundamental in synthesizing various pharmacologically active compounds (Singh et al., 2013).
Biochemical Research and Nucleic Acid Studies
In biochemical research, pyrrolidine-based compounds find applications in the study of nucleic acids. Kumar et al. (2001) synthesized pyrrolidine-based DNA analogues, contributing to the understanding of DNA/RNA binding properties, which is crucial in genetics and molecular biology (Kumar et al., 2001).
Catalysis and Organic Reactions
Pyrrolidines, including 2-pyrrolidin-2-ylpyridine derivatives, are instrumental in catalysis. The work by Yan-fang (2008) on a novel organocatalyst based on pyrrolidine demonstrates its effective catalysis in asymmetric Michael addition, underscoring its significance in catalytic processes (Yan-fang, 2008). Otero-Fraga et al. (2017) also highlighted the role of pyrrolidines in metal catalysis, providing a method to synthesize complex poly-heterocyclic pyrrolidines, essential in organic synthesis (Otero-Fraga et al., 2017).
Structural and Spectroscopic Analysis
In the field of structural and spectroscopic analysis, pyrrolidine derivatives are used as study subjects. Chernov'yants et al. (2013) conducted a structural and spectroscopic study on a novel pyrrolidine derivative, illustrating its application in understanding complex chemical interactions and structures (Chernov'yants et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZQFDBSPOUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998979 | |
| Record name | 2-(Pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-2-ylpyridine | |
CAS RN |
77790-61-5 | |
| Record name | 2-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77790-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-pyrrolidinyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077790615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



